molecular formula C27H21N3O7 B2846025 N-(1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYBENZYL)-2,4-DIOXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-1(2H)-YL]ACETAMIDE CAS No. 892437-39-7

N-(1,3-BENZODIOXOL-5-YL)-2-[3-(4-METHOXYBENZYL)-2,4-DIOXO-3,4-DIHYDRO[1]BENZOFURO[3,2-D]PYRIMIDIN-1(2H)-YL]ACETAMIDE

Cat. No.: B2846025
CAS No.: 892437-39-7
M. Wt: 499.479
InChI Key: IOCAZDSSXVFXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the core structure of the compound . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. For instance, it may target microtubules and tubulin proteins, leading to mitotic blockade and cell apoptosis . This mechanism is similar to other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1,3-benzodioxol-5-yl-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides a diverse range of chemical and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O7/c1-34-18-9-6-16(7-10-18)13-30-26(32)25-24(19-4-2-3-5-20(19)37-25)29(27(30)33)14-23(31)28-17-8-11-21-22(12-17)36-15-35-21/h2-12H,13-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCAZDSSXVFXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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